3-nitro-5-(trifluoromethyl)benzene-1-sulfonyl chloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

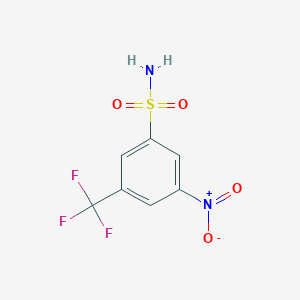

The compound “3-nitro-5-(trifluoromethyl)benzene-1-sulfonyl chloride” is likely an organic compound that contains a benzene ring with nitro (-NO2), trifluoromethyl (-CF3), and sulfonyl chloride (-SO2Cl) functional groups . The presence of these functional groups suggests that this compound could be reactive and might be used in organic synthesis .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzene ring, which is a six-membered ring of carbon atoms with alternating single and double bonds . The nitro, trifluoromethyl, and sulfonyl chloride groups would be attached to the benzene ring at the 3rd, 5th, and 1st positions, respectively .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The nitro group is electron-withdrawing, which could make the benzene ring less reactive towards electrophilic aromatic substitution reactions . The sulfonyl chloride group is typically very reactive and could undergo substitution reactions with nucleophiles .科学研究应用

C7H4ClF3NO4S\text{C}_7\text{H}_4\text{ClF}_3\text{NO}_4\text{S}C7H4ClF3NO4S

(CAS Number: 1227582-49-1), exhibits interesting properties that make it relevant in various fields. Here are six unique applications:- Researchers often employ this compound to synthesize novel pharmaceutical intermediates or active pharmaceutical ingredients (APIs). The trifluoromethyl group enhances lipophilicity and metabolic stability, making it attractive for drug design .

- By incorporating this sulfonyl chloride into pesticide structures, scientists aim to enhance efficacy, selectivity, and environmental safety .

- This compound may find applications in designing specialty polymers, such as those used in drug delivery systems, coatings, or membranes .

- Photoredox reactions involving this compound can lead to the formation of C–C or C–heteroatom bonds, enabling the synthesis of complex molecules .

- This compound serves as a precursor for other trifluoromethylated compounds, which find applications in medicinal chemistry, materials science, and agrochemicals .

Organic Synthesis and Medicinal Chemistry

Agrochemicals and Pesticides

Materials Science and Polymer Chemistry

Photoredox Catalysis

Fluorinated Building Blocks

Combinatorial Chemistry and High-Throughput Screening

作用机制

安全和危害

未来方向

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-nitro-5-(trifluoromethyl)benzene-1-sulfonyl chloride involves the nitration of 3-trifluoromethylbenzene followed by the sulfonation of the resulting product and subsequent conversion to the sulfonyl chloride.", "Starting Materials": [ "3-trifluoromethylbenzene", "Nitric acid", "Sulfuric acid", "Chlorine gas" ], "Reaction": [ "Nitration of 3-trifluoromethylbenzene using nitric acid and sulfuric acid to yield 3-nitro-5-trifluoromethylbenzene", "Sulfonation of 3-nitro-5-trifluoromethylbenzene using sulfuric acid to yield 3-nitro-5-trifluoromethylbenzene-1-sulfonic acid", "Conversion of 3-nitro-5-trifluoromethylbenzene-1-sulfonic acid to 3-nitro-5-(trifluoromethyl)benzene-1-sulfonyl chloride using chlorine gas" ] } | |

CAS 编号 |

1227582-49-1 |

产品名称 |

3-nitro-5-(trifluoromethyl)benzene-1-sulfonyl chloride |

分子式 |

C7H3ClF3NO4S |

分子量 |

289.6 |

纯度 |

95 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。